molecular formula C19H26N2O4S B12785138 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine CAS No. 136160-16-2

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine

Cat. No.: B12785138
CAS No.: 136160-16-2
M. Wt: 378.5 g/mol
InChI Key: AGUPYPATWNLBOM-UHFFFAOYSA-N
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Description

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine is a chemical analog of the potent anti-HIV-1 agent 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) . HEPT and its derivatives belong to a class of specific non-nucleoside reverse transcriptase inhibitors (NNRTIs) that exhibit their activity against HIV-1 replication in the submicromolar to nanomolar concentration range . The core structure of HEPT analogs has been extensively investigated, revealing that modifications at the 1- and 6- positions of the uracil ring system are critical for optimizing antiviral potency and selectivity . This compound, featuring a (2-pentyloxy)ethoxy modification at the 1-position, is presented for research purposes to explore structure-activity relationships, investigate mechanisms of antiviral resistance, and study the inhibition of viral reverse transcriptase. It is supplied For Research Use Only and is strictly not intended for any diagnostic, therapeutic, or personal use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

CAS No.

136160-16-2

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

5-methyl-1-(2-pentoxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C19H26N2O4S/c1-3-4-8-11-24-12-13-25-14-21-18(15(2)17(22)20-19(21)23)26-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,20,22,23)

InChI Key

AGUPYPATWNLBOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of 6-(Phenylthio)thymine

  • The primary step involves the alkylation of 6-(phenylthio)thymine at the N-1 position using a suitable alkylating agent, typically a primary alkyl halide bearing the (2-pentyloxy)ethoxy)methyl moiety or its precursor.
  • This alkylation is generally performed under basic conditions to deprotonate the N-1 nitrogen, enhancing nucleophilicity.
  • Common bases include sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthesis of the (2-Pentyloxy)ethoxy)methyl Alkylating Agent

  • The (2-pentyloxy)ethoxy)methyl group is introduced via an alkyl halide intermediate.
  • This intermediate is synthesized by etherification of 2-hydroxyethanol with pentanol under acidic catalysis to form 2-pentyloxyethanol, followed by conversion to the corresponding halomethyl derivative (e.g., bromomethyl or chloromethyl ether).
  • The halomethyl ether then serves as the alkylating agent for the thymine derivative.

Lithiation and Phenylthio Group Introduction (Alternative Route)

  • An alternative method involves lithiation of 1-[(2-alkyloxyethoxy)methyl]thymine using strong bases such as lithium diisopropylamide (LDA).
  • The lithiated intermediate reacts with diaryl disulfides to introduce the phenylthio group at the C-6 position.
  • This method allows for variation in the arylthio substituent and fine-tuning of biological activity.

Oxidation and Reduction Steps

  • Oxidative or reductive steps may be employed to modify sulfur oxidation states or to protect/deprotect functional groups during synthesis.
  • Hydrogen peroxide is commonly used for oxidation of sulfur-containing groups.
  • Sodium borohydride may be used for reduction steps if necessary.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Alkylation of thymine Base (NaH, K2CO3), DMF or DMSO, RT to 60°C Ensures selective N-1 alkylation
Etherification (pentanol + 2-hydroxyethanol) Acid catalyst (H2SO4 or p-TsOH), reflux Forms 2-pentyloxyethanol intermediate
Halomethyl ether formation Thionyl chloride or PBr3, low temperature Generates alkyl halide for alkylation
Lithiation LDA, THF, -78°C For C-6 substitution with phenylthio group
Reaction with diaryl disulfides Room temperature, inert atmosphere Introduces phenylthio substituent
Oxidation H2O2, aqueous or organic solvent Adjusts sulfur oxidation state

Research Findings on Preparation

  • Alkylation of 6-(phenylthio)thymine with primary alkyl halides bearing the (2-pentyloxy)ethoxy)methyl group proceeds with good yields and selectivity, enabling efficient synthesis of the target compound.
  • Lithiation followed by reaction with diaryl disulfides provides a versatile route to phenylthio-substituted thymine derivatives, allowing structural modifications that impact antiviral activity.
  • The presence of the pentyloxyethoxy group enhances solubility and biological activity compared to simpler alkoxy substituents, as demonstrated in structure-activity relationship studies.
  • Oxidation states of the sulfur atom in the phenylthio group can be modulated to fine-tune biological properties without compromising synthetic accessibility.

Comparative Table of Preparation Routes

Preparation Step Method A: Direct Alkylation Method B: Lithiation and Disulfide Reaction
Starting Material 6-(Phenylthio)thymine 1-[(2-alkyloxyethoxy)methyl]thymine
Key Reagents Alkyl halide (2-pentyloxyethoxy)methyl bromide LDA, diaryl disulfide
Reaction Conditions Base, polar aprotic solvent, mild heating Low temperature (-78°C), inert atmosphere
Advantages Simpler, fewer steps Allows diverse arylthio substitutions
Yield Moderate to high Moderate
Flexibility Limited to available alkyl halides High, for structural analog synthesis

Chemical Reactions Analysis

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenylthio group, converting it back to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyethoxy group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Overview

The compound is characterized by:

  • Thymine Base : A pyrimidine derivative known for its role in nucleic acids.
  • Pentyloxyethoxy Group : Enhances solubility and alters biological activity.
  • Phenylthio Group : Known for participating in various chemical reactions.

Synthesis Pathway

The synthesis typically involves several key steps:

  • Alkylation : Introduction of the pentyloxyethoxy group through an alkylation reaction.
  • Thioether Formation : Incorporation of the phenylthio group via nucleophilic substitution.

These methods allow for the construction of the compound from readily available starting materials, making it accessible for further research and application.

Medicinal Chemistry

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine has been investigated for its potential therapeutic properties, particularly in:

  • Antiviral Activity : Research indicates that derivatives exhibit potent inhibitory effects against various strains of human immunodeficiency virus type 1 (HIV-1). The mechanism likely involves interaction with viral enzymes or nucleic acids, disrupting viral replication.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, although more research is needed to fully understand its efficacy against different cancer types.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing other complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in developing novel materials and pharmaceuticals.

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of this compound and its analogs:

  • Study on Substitutions : Research indicated that substitutions at the C-6 phenyl ring significantly influenced anti-HIV-1 activity. For instance, introducing methyl groups at meta positions enhanced antiviral potency, achieving EC50 values in the nanomolar range.
  • Resistance Studies : Evaluations of various derivatives against HIV-1 strains with mutations conferring resistance revealed insights into how structural modifications can affect efficacy.

These findings underscore the importance of ongoing research to elucidate the precise mechanisms by which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)

  • Activity : HEPT was the first NNRTI shown to specifically target HIV-1 reverse transcriptase (RT), with an EC50 of ~0.26 µM against HIV-1IIIB in MT-4 cells .
  • Mechanism : Binds to a hydrophobic pocket in HIV-1 RT, inducing conformational changes that inhibit enzymatic activity .
  • Limitations : Low bioavailability and susceptibility to resistance mutations (e.g., K103N, Y181C) .

1-[(Ethoxymethyl)]-6-(phenylthio)thymine

  • Modification : Replacement of the hydroxyethoxy group with an ethoxymethyl chain.
  • Activity : EC50 = 0.33 µM, demonstrating improved potency compared to HEPT .

1-[(Benzyloxymethyl)]-6-(phenylthio)thymine

  • Modification : Introduction of a benzyloxymethyl group.
  • Activity : EC50 = 0.088 µM, highlighting the benefit of bulky substituents at N-1 for enhanced RT binding .

6-[(3,5-Dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine

  • Modification : Addition of methyl groups at the meta positions of the C-6 phenylthio ring.
  • Activity : EC50 = 0.22 µM, indicating that electron-donating groups on the phenyl ring enhance antiviral efficacy .

Key Comparative Data

Compound Name N-1 Substituent C-6 Substituent EC50 (µM) CC50 (µM) Resistance Profile
HEPT 2-Hydroxyethoxymethyl Phenylthio 0.26 >100 Susceptible to K103N
1-(Ethoxymethyl)-HEPT Ethoxymethyl Phenylthio 0.33 >100 Improved over HEPT
1-(Benzyloxymethyl)-HEPT Benzyloxymethyl Phenylthio 0.088 >100 Retains activity vs Y181C
Target Compound* 2-Pentyloxyethoxymethyl Phenylthio N/A N/A Predicted broader efficacy

*Data for the target compound are inferred from SAR trends.

Mechanistic and Pharmacological Comparisons

  • Resistance : Bulkier N-1 substituents (e.g., benzyloxymethyl) reduce susceptibility to resistance mutations like Y181C by filling hydrophobic pockets in RT . The pentyloxy group may exhibit similar effects.
  • Metabolic Stability : Alkoxy groups resist oxidative metabolism better than hydroxyethoxy, as seen in ethoxymethyl-HEPT derivatives .

Limitations and Contradictions

  • Chain Length : While longer alkoxy chains (e.g., propoxymethyl) improve potency, excessive bulk (e.g., butyloxy) can reduce solubility and oral bioavailability .
  • Substituent Position : Methyl groups at the para position of the C-6 phenylthio ring diminish activity, whereas meta substitutions enhance it .

Biological Activity

1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic compound derived from thymine, notable for its unique structural modifications that enhance its biological activity, particularly in the context of antiviral properties. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Structural Overview

The compound features a thymine base modified with a pentyloxyethoxy group and a phenylthio group. These modifications are crucial as they influence the compound's solubility and biological interactions, making it a candidate for therapeutic applications.

Antiviral Properties

The primary focus of research on 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine has been its antiviral activity , particularly against HIV-1. Studies indicate that this compound exhibits potent inhibitory effects on various strains of HIV-1, suggesting its potential as an antiviral therapeutic agent. The mechanism involves the disruption of viral replication through interactions with viral enzymes or nucleic acids .

The biological activity is attributed to the compound's ability to bind to specific molecular targets such as enzymes and nucleic acids. This binding can inhibit their function or alter their activity, thus interfering with viral life cycles. Ongoing research aims to elucidate the precise pathways involved in these interactions .

Comparative Analysis with Similar Compounds

A comparison of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine with related compounds highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
6-(Phenylthio)thymineLacks pentyloxyethoxy groupDifferent reactivity due to absence of alkoxy group
1-(Alkoxy)thymine derivativesVarying alkoxy chain lengthsAffects solubility and biological activity
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracilContains ethoxymethyl and phenylthio groupsSimilar antiviral activity but different structural properties

The combination of the pentyloxyethoxy and phenylthio groups in this compound provides distinct chemical and biological properties not observed in other compounds .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of this compound and its analogs:

  • Study on Substitutions : Research indicated that substitutions at the C-6 phenyl ring significantly influenced anti-HIV-1 activity. For instance, introducing methyl groups at meta positions enhanced antiviral potency, achieving EC50 values in the nanomolar range .
  • Resistance Studies : A study evaluated the efficacy of various derivatives against HIV-1 strains with mutations conferring resistance to nonnucleoside reverse transcriptase inhibitors (NNRTIs). Results showed that certain derivatives maintained antiviral activity against resistant strains, indicating their potential for broader therapeutic applications .
  • Comparative Efficacy : The efficacy of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine was compared with other thymine derivatives. It demonstrated superior activity against HIV strains, highlighting its potential as a lead compound for further development .

Q & A

Q. What are the optimal synthetic pathways for preparing 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine?

Methodological Answer: The synthesis involves multi-step reactions, including thioether formation and alkoxyalkylation. Key steps include:

  • Thioether linkage : React thymine derivatives with phenylthiol groups under basic conditions (e.g., KOH/ethanol) to form the 6-(phenylthio) moiety.
  • Alkoxyalkylation : Use 2-pentyloxy ethoxymethyl chloride as an alkylating agent in anhydrous solvents (e.g., DMF) with catalytic bases like triethylamine.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the compound. Monitor reaction progress via TLC and confirm purity via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the alkoxyalkyl chain and phenylthio group positions. Compare chemical shifts with reference databases (e.g., NIST Chemistry WebBook) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}, S-C aromatic vibrations at ~690 cm1^{-1}) .

Q. How can researchers assess its stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Analytical Monitoring : Use HPLC to quantify degradation products. Calculate half-life (t1/2t_{1/2}) and degradation kinetics (e.g., Arrhenius equation for temperature dependence).
  • Structural Confirmation : Isolate degradation byproducts via preparative TLC and characterize via NMR/MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

  • Docking Simulations : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinities with thymidine kinases or DNA polymerase. Validate with mutagenesis studies .
  • Kinetic Assays : Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) under varying inhibitor concentrations. Calculate IC50IC_{50} and KiK_i values .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) of ligand-target interactions .

Q. What experimental designs are suitable for evaluating its environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental Persistence Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor via LC-MS/MS for parent compound and metabolites .
  • Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna, Danio rerio) to sublethal concentrations. Measure bioaccumulation factors (BAFs) and histological changes .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50_{50}) using quantitative structure-activity relationship models .

Q. How can researchers resolve contradictions in activity data across different experimental models?

Methodological Answer:

  • Meta-Analysis : Systematically compare data from in vitro, in vivo, and in silico studies. Use statistical tools (e.g., ANOVA, regression) to identify confounding variables (e.g., solvent effects, cell line variability) .
  • Dose-Response Reevaluation : Standardize assays using WHO/ICH guidelines to minimize inter-lab variability. Validate with orthogonal methods (e.g., SPR for binding vs. functional assays) .

Q. What advanced computational models predict its physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to compute dipole moments and polar surface area.
  • COSMO-RS : Simulate solvation free energy in water and organic solvents to predict logP and solubility. Validate with experimental shake-flask measurements .

Q. How can the quadripolar methodological model enhance research rigor in studying this compound?

Methodological Answer:

  • Theoretical Pole : Link studies to nucleic acid metabolism or enzyme inhibition theories.
  • Epistemological Pole : Define criteria for validating mechanistic hypotheses (e.g., falsifiability).
  • Morphological Pole : Design experiments using randomized block designs (e.g., split-plot for multi-factor studies) .
  • Technical Pole : Standardize protocols for reproducibility (e.g., ICH guidelines for stability testing) .

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